molecular formula C10H11ClN2O B8340492 6-chloro-1-isopropyl-1,3-dihydro-2H-benzimidazol-2-one

6-chloro-1-isopropyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B8340492
M. Wt: 210.66 g/mol
InChI Key: AIEXPYAIWKPQGV-UHFFFAOYSA-N
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Patent
US07776885B2

Procedure details

A mixture of 5-chloro-N-isopropyl-2-nitroaniline (Step 1 of Example 12, 0.76 g, 3.54 mmol), iron (0.99 g, 17.7 mmol) and ammonium chloride (0.38 g, 7.08 mmol) was suspended in ethanol (27 mL) and H2O (9 mL). Then, the mixture was heated at 80° C. for 3 h. After cooling, the insoluble materials was filtered off on a pad of Celite, and the filtrate was evaporated under reduced pressure. To the residue was added N,N′-carbonyldiimidazole (CDI, 0.57 g, 3.50 mmol) and THF (10 mL) and then stirred at 100° C. for 10 h. After cooling, the volatile materials were removed under reduced pressure and the residue was partitioned between ethylacetate and H2O. After extraction with ethylacetate (3 times), the combined organic phase was washed with brine, dried over MgSO4 and concentrated. The residue was chromatographed on a column of silica gel eluting with hexane/ethyl acetate (2:1) to give 0.30 g (40%) of the title compound as a white solid.
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
Quantity
0.99 g
Type
catalyst
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
0.57 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
solvent
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Four
Yield
40%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:12]([O-])=O)=[C:6]([CH:11]=1)[NH:7][CH:8]([CH3:10])[CH3:9].[Cl-].[NH4+].C1C[O:20][CH2:19]C1>C(O)C.O.[Fe]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:12][C:19](=[O:20])[N:7]([CH:8]([CH3:10])[CH3:9])[C:6]=2[CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.76 g
Type
reactant
Smiles
ClC=1C=CC(=C(NC(C)C)C1)[N+](=O)[O-]
Name
Quantity
0.38 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0.99 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
N,N′-carbonyldiimidazole
Quantity
0.57 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
27 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
9 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the insoluble materials was filtered off on a pad of Celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the volatile materials were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethylacetate and H2O
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethylacetate (3 times)
WASH
Type
WASH
Details
the combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a column of silica gel eluting with hexane/ethyl acetate (2:1)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
ClC=1C=CC2=C(N(C(N2)=O)C(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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